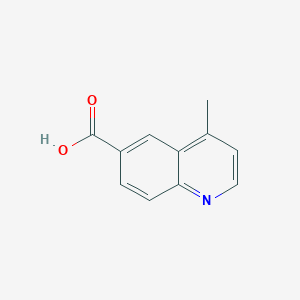

4-methylquinoline-6-carboxylic Acid

Overview

Description

4-Methylquinoline-6-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. While the provided papers do not directly discuss 4-methylquinoline-6-carboxylic acid, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the Pictet-Spengler reaction, Friedländer condensation, and various cyclization strategies. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation . Similarly, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is performed via a one-pot reaction under ultrasound irradiation conditions . These methods could potentially be adapted for the synthesis of 4-methylquinoline-6-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . These techniques could be used to determine the molecular structure of 4-methylquinoline-6-carboxylic acid, ensuring the correct placement of the methyl and carboxylic acid functional groups on the quinoline ring.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including substitutions and condensation reactions, to yield a wide array of products. The papers describe the synthesis of quinoline derivatives with different substituents, indicating the versatility of these compounds in chemical transformations . The reactivity of 4-methylquinoline-6-carboxylic acid would likely be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, affecting its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For instance, the antibacterial activity of certain quinoline carboxylic acids is highlighted, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The presence of different substituents can significantly impact these properties. The physical and chemical properties of 4-methylquinoline-6-carboxylic acid would need to be empirically determined, but it is reasonable to expect that it would exhibit properties characteristic of quinoline derivatives, potentially including biological activity.

Scientific Research Applications

Structural Activity Relationship Studies

- Synthesis and Structural Analysis : Research on 4H-Chromene-2-carboxylic acid ester derivatives, closely related to 4-methylquinoline-6-carboxylic acid, is significant for understanding the structural-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Synthesis and Derivatives

- Synthesis Methods : The compound 2-Methylquinoline-4-carboxylic acid, closely related to the target compound, has been synthesized through the reaction of isatin with acetone, demonstrating a methodological approach relevant to the synthesis of 4-methylquinoline-6-carboxylic acid derivatives (Brasyunas et al., 1988).

- Novel Derivatives Development : Novel 5-amino-6-methylquinoline carboxylic acid derivatives were synthesized from 2,3,4-trifluoro aniline, signifying the potential for developing various derivatives of 4-methylquinoline-6-carboxylic acid with antibacterial properties (Hong et al., 1997).

Antibacterial Applications

- Antibacterial Compound Synthesis : Studies focusing on the synthesis of 4-oxoquinoline-3-carboxylic acids with a methyl group at specific positions, such as in 4-methylquinoline-6-carboxylic acid, have shown potent antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Koga et al., 1980).

Chemical Properties and Reactions

- Reaction and Properties Study : The reactions and properties of 2-methylquinoline-4-carboxylic acids and its derivatives, related to 4-methylquinoline-6-carboxylic acid, have been studied, showing anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015).

Mass Spectrometry Analysis

- Mass Spectrometric Study : A study on bisubstituted isoquinolines, similar in structure to 4-methylquinoline-6-carboxylic acid, showed unique gas-phase formations of carboxylic acids after collisional activation in mass spectrometry, indicating potential applications in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Crystal Structure Analysis

- Crystal Structure Insights : Research on hydrogen-bonded supramolecular frameworks formed between the organic base of 2-methylquinoline and carboxylic acid derivatives, which are structurally related to 4-methylquinoline-6-carboxylic acid, provides insights into the crystalline structures and noncovalent interactions of such compounds (Jin et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Quinoline compounds, in general, have been found to interact with a variety of biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Mode of Action

Quinoline compounds are known to interact with their targets in various ways, leading to different biological and pharmaceutical activities . More research is needed to elucidate the specific interactions of 4-methylquinoline-6-carboxylic acid with its targets.

Biochemical Pathways

Quinoline compounds are known to influence a range of biochemical pathways, contributing to their diverse biological and pharmaceutical activities .

Result of Action

Quinoline compounds are known for their diverse biological and pharmaceutical activities, which result from their interactions with various cellular targets .

properties

IUPAC Name |

4-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOLAGTVBYOMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402787 | |

| Record name | 4-methylquinoline-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7101-68-0 | |

| Record name | 4-methylquinoline-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

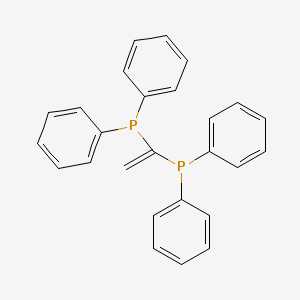

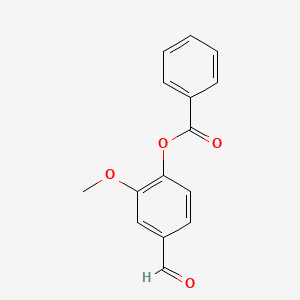

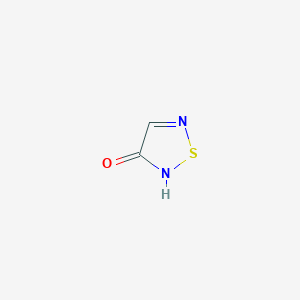

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)